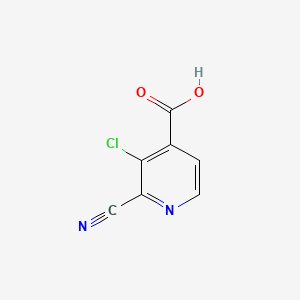
3-CHLORO-2-CYANOISONICOTINIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CHLORO-2-CYANOISONICOTINIC ACID: is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom, a cyano group, and a carboxylic acid group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-2-CYANOISONICOTINIC ACID typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the chlorination of 2-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized processes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 3-CHLORO-2-CYANOISONICOTINIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxylic acid group can undergo oxidation to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substituted Pyridines: Formed by nucleophilic substitution.
Aminopyridines: Resulting from the reduction of the cyano group.
Biaryl Compounds: Produced through coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-CHLORO-2-CYANOISONICOTINIC ACID is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical manufacturing processes .
Wirkmechanismus
The mechanism by which 3-CHLORO-2-CYANOISONICOTINIC ACID exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloropyridine-4-carboxylic acid
- 2-Cyanopyridine
- 4-Cyanopyridine
- 3-Cyanopyridine
Comparison: 3-CHLORO-2-CYANOISONICOTINIC ACID is unique due to the presence of both a chlorine atom and a cyano group on the pyridine ring, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a combination of functionalities that can be exploited in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
1256820-57-1 |
|---|---|
Molekularformel |
C7H3ClN2O2 |
Molekulargewicht |
182.563 |
IUPAC-Name |
3-chloro-2-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-4(7(11)12)1-2-10-5(6)3-9/h1-2H,(H,11,12) |
InChI-Schlüssel |
QTWMFXHKNVZGOT-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)C#N |
Synonyme |
3-chloro-2-cyanoisonicotinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


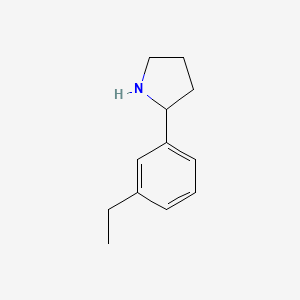
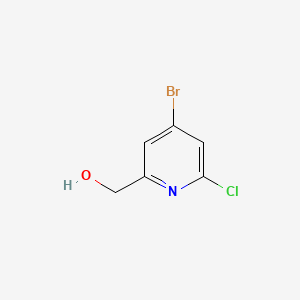

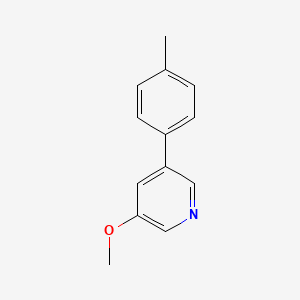
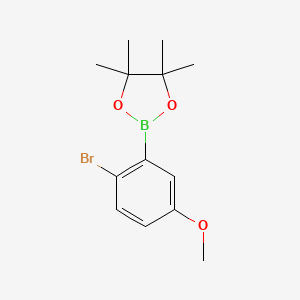
![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)
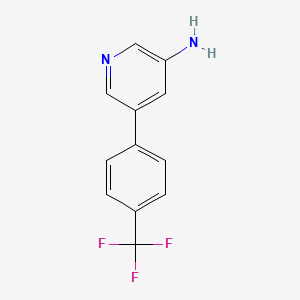
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)
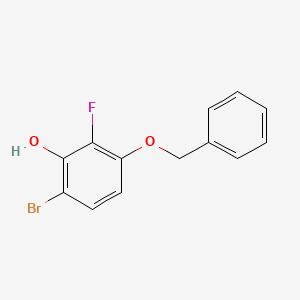
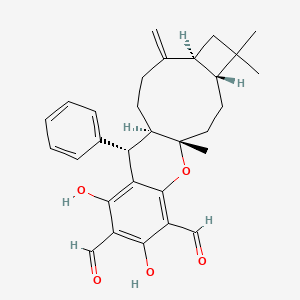
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
![6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B572733.png)

